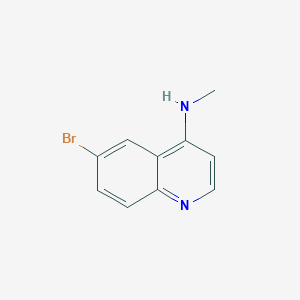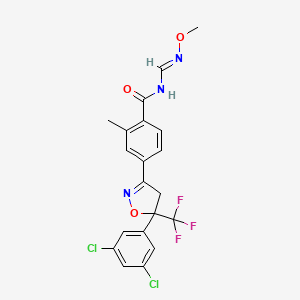
Fluxametamide
概要
説明
フルクサメタミドは、日産化学工業が2007年に開発した新規イソキサゾリン系殺虫剤です。主に野菜、果樹、綿花、茶などの作物における様々な害虫の防除に使用されています。 この化合物は、その独自の作用機序と従来の殺虫剤との交差耐性がないことで知られています .
作用機序
フルクサメタミドは、γ-アミノ酪酸(GABA)作動性塩素チャネルの異種アロステリックモジュレーターとして作用します。フルクサメタミドは昆虫のGABA受容体に結合し、塩素イオンの流入を引き起こし、神経細胞の過分極につながります。 これは、昆虫の麻痺と最終的な死をもたらします . この化合物は、昆虫のGABA受容体に対して非常に選択性が高く、哺乳類に対しては比較的安全でありながら、幅広い害虫に対して効果があります .
6. 類似の化合物との比較
フルクサメタミドは、フルララナー、アフォキサラナー、ロチラナーなどの他のイソキサゾリン系殺虫剤と比較されます。 これらの化合物は、同様の作用機序を共有していますが、化学構造と活性スペクトルが異なります . フルクサメタミドは、特定の害虫に対する高い選択性と、他の殺虫剤との交差耐性がないことが特徴です .
類似の化合物:
フルララナー: 獣医学において、ノミやダニの防除に使用されます。
アフォキサラナー: 外寄生虫の防除に使用される別の獣医学的殺虫剤です。
ロチラナー: 獣医学と農業の両方の用途で使用されています.
生化学分析
Biochemical Properties
Fluxametamide interacts with the γ-aminobutyric acid (GABA)-gated chloride channels in insects . The activities of cytochrome P450 monooxygenase, glutathione S-transferase, and esterases were also quantified to assess the biochemical responses and metabolic enzyme-mediated detoxification mechanisms to sublethal concentrations of this compound .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to have lethal and sublethal effects on the larvae of Chilo suppressalis, a destructive Lepidoptera pest of rice . It also has sublethal effects on the diamondback moth Plutella xylostella, an invasive lepidopteran foliage feeder of cruciferous vegetables .
Molecular Mechanism
This compound acts via distinctive antagonism of insect ligand-gated chloride channels . It inhibits the neural transmission of target insects, leading to excitation and convulsion, and eventually death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, after treatment with LC10 and LC30 concentrations of this compound, the fourth instar larval duration, the rate of deformed pupa and adults, and the adult pre-oviposition period were significantly increased .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the lethal assay, the insecticidal activity of this compound with median lethal dose (LD50) value of 1.308 mg/kg to the fourth-instar larvae of C. suppressalis was higher than that of chlorantraniliprole (LD50, 3.112 mg/kg) and lower than that of emamectin benzoate (LD50, 0.006 mg/kg) .
Metabolic Pathways
It is known that the compound interacts with enzymes such as cytochrome P450 monooxygenase, glutathione S-transferase, and esterases .
準備方法
合成経路と反応条件: フルクサメタミドの合成には、いくつかの重要なステップが含まれます。
中間体の合成: 合成は、4-[5-(3,5-ジクロロフェニル)-5-(トリフルオロメチル)-4H-1,2-オキサゾール-3-イル]-N-[メトキシイミノメチル]-2-メチルベンゾアミドの調製から始まります。
最終生成物の形成: 中間体は、次いでメトキシアミン塩酸塩とトリエチルオルトギ酸と反応させて、最終生成物であるフルクサメタミドが得られます.
工業生産方法: フルクサメタミドの工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、効率的な触媒の使用と、高収率と高純度を確保するための反応条件の最適化が含まれます .
化学反応の分析
反応の種類: フルクサメタミドは、様々な化学反応を起こし、これには以下が含まれます。
酸化: フルクサメタミドは、特定の条件下で酸化されて、対応する酸化物が生成されることがあります。
還元: フルクサメタミドは、アミンやその他の還元生成物を生成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物には、フルクサメタミドの様々な酸化物、アミン、置換誘導体があります .
4. 科学研究への応用
フルクサメタミドは、幅広い科学研究に応用されています。
化学: イソキサゾリン系殺虫剤とその合成の研究におけるモデル化合物として使用されます。
生物学: フルクサメタミドは、様々な害虫に対する殺虫剤の影響とその抵抗性機構を研究するために使用されています.
医学: フルクサメタミドとその誘導体を動物の寄生虫感染症の治療に使用する可能性について研究が行われています.
産業: フルクサメタミドは、農業分野において作物の害虫を防除するために使用され、作物の収量と品質の向上に役立っています.
科学的研究の応用
Fluxametamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of isoxazoline insecticides and their synthesis.
類似化合物との比較
Fluralaner: Used in veterinary medicine to control fleas and ticks.
Afoxolaner: Another veterinary insecticide used to control ectoparasites.
Lotilaner: Used in both veterinary and agricultural applications.
Fluxametamide stands out due to its novel chemical structure and its effectiveness against a broad range of agricultural pests .
特性
IUPAC Name |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O3/c1-11-5-12(3-4-16(11)18(29)26-10-27-30-2)17-9-19(31-28-17,20(23,24)25)13-6-14(21)8-15(22)7-13/h3-8,10H,9H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFUIWLQXNPZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NC=NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024046 | |
| Record name | Fluxametamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928783-29-3 | |
| Record name | Fluxametamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928783-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluxametamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928783293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluxametamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5RS)-5-(3,5dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-N-[(EZ)-(methoxyimino)methyl]-o-toluamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUXAMETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VPG94B7KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Fluxametamide's insecticidal activity?
A1: this compound exerts its insecticidal effects by acting as an antagonist of insect ligand-gated chloride channels, specifically targeting the γ-aminobutyric acid (GABA) receptors. [] This interaction disrupts normal neurotransmission in insects, ultimately leading to paralysis and death.
Q2: How does the stereochemistry of this compound influence its insecticidal activity?
A2: Research has revealed that the S-(+)-enantiomer of this compound exhibits significantly higher insecticidal activity (52.1-304.4 times) compared to the R-(-)-enantiomer. [] This difference in potency is attributed to the superior binding affinity of the S-(+)-enantiomer to the GABA receptor, as demonstrated by molecular docking studies. []
Q3: Are there concerns about the development of resistance to this compound in insect populations?
A3: While this compound demonstrates excellent efficacy against various pests, there is a potential for resistance development, as with any insecticide. Studies on diamondback moth (Plutella xylostella) [] and fall armyworm (Spodoptera frugiperda) [] are currently underway to assess the risk of resistance emergence and understand the underlying mechanisms.
Q4: What is the impact of this compound on non-target organisms, such as honeybees?
A4: this compound exhibits acute toxicity to honeybees, with the S-(+)-enantiomer being more toxic than the racemic mixture. [] This finding highlights the importance of understanding the enantioselective toxicity of this compound and developing strategies to minimize risks to beneficial insects. []
Q5: What are the sublethal effects of this compound on insect pests?
A5: Research on diamondback moth (Plutella xylostella) [] and rice stem borer (Chilo suppressalis) [] has demonstrated significant sublethal effects of this compound. These include developmental delays, reduced pupation rates, decreased fecundity, and impaired reproductive capacity in both exposed individuals and their offspring. [, ]
Q6: Are there any studies investigating the environmental fate and potential ecological impacts of this compound?
A6: While specific studies on the environmental fate of this compound were not included in the provided research articles, evaluating its potential for bioaccumulation, persistence, and effects on non-target organisms in various environmental compartments is crucial to ensure its sustainable use.
Q7: What analytical techniques are employed for the detection and quantification of this compound?
A7: Although specific details on analytical methods were not provided in the research excerpts, techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS) are commonly used for the analysis of pesticide residues in various matrices.
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C19H16Cl2F3N3O3, and its molecular weight is 462.25 g/mol.
Q9: Have any studies explored the potential for modifying the structure of this compound to improve its efficacy or reduce its environmental impact?
A9: Researchers are actively exploring structural modifications of this compound to enhance its insecticidal activity and minimize toxicity to non-target organisms. For instance, incorporating sulfonamide or sulfinamide moieties into the isoxazoline scaffold has shown promising results in reducing toxicity to honeybees and zebrafish while maintaining efficacy against various pests. []
Q10: Are there any computational studies investigating the binding interactions of this compound with its target site?
A10: Molecular docking studies have been conducted to elucidate the binding interactions of this compound with the insect GABA receptor. [, , ] These studies provide insights into the structural features of this compound that contribute to its binding affinity and selectivity.
Q11: What is the long-term toxicological profile of this compound in mammals?
A11: While the provided research excerpts do not delve into the long-term toxicological effects of this compound in mammals, a comprehensive safety assessment, including chronic toxicity studies, is essential to fully understand any potential risks associated with its use. The Food Safety Commission of Japan (FSCJ) has conducted a risk assessment and established an acceptable daily intake (ADI) based on available data. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


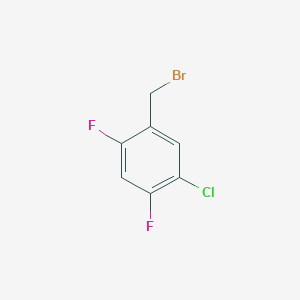
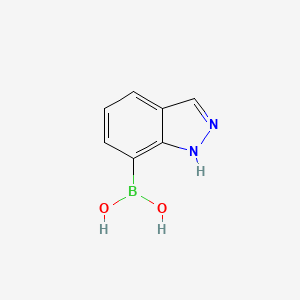
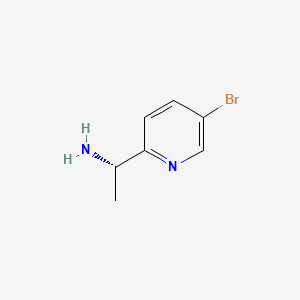

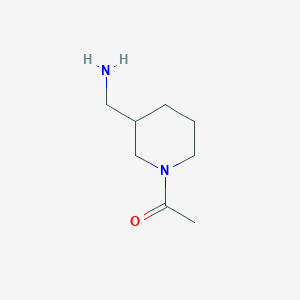
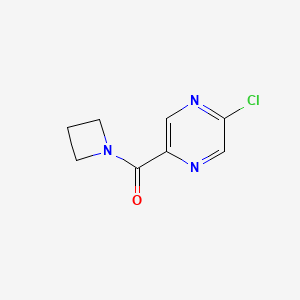
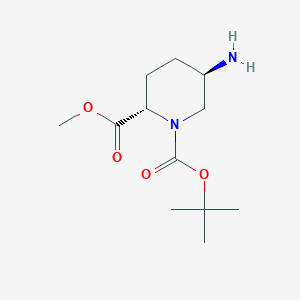


![9,9-Bis[4-(N,N-bis-naphthalen-2-YL-amino)phenyl]-9H-fluorene](/img/structure/B3030531.png)
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)
